molecular formula C5H10ClF2N B13542736 (4,4-Difluorobut-3-en-1-yl)(methyl)aminehydrochloride

(4,4-Difluorobut-3-en-1-yl)(methyl)aminehydrochloride

Cat. No.: B13542736
M. Wt: 157.59 g/mol
InChI Key: TUOGBIXNPXKYHQ-UHFFFAOYSA-N
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Description

(4,4-difluorobut-3-en-1-yl)(methyl)amine hydrochloride is a chemical compound that features a difluoromethyl group attached to a butenyl chain, which is further connected to a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-difluorobut-3-en-1-yl)(methyl)amine hydrochloride typically involves the introduction of the difluoromethyl group into the butenyl chain, followed by the attachment of the methylamine group. One common method involves the use of difluoromethylation reagents to introduce the difluoromethyl group onto a suitable precursor molecule. This is followed by a series of reactions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific reaction environments to facilitate the desired chemical transformations .

Chemical Reactions Analysis

Types of Reactions

(4,4-difluorobut-3-en-1-yl)(methyl)amine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluorinated alcohols or ketones, while substitution reactions can introduce new functional groups into the molecule .

Mechanism of Action

The mechanism of action of (4,4-difluorobut-3-en-1-yl)(methyl)amine hydrochloride involves its interaction with specific molecular targets in biological systems. The difluoromethyl group can influence the compound’s reactivity and binding affinity to enzymes and receptors, thereby modulating biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • (4,4-difluorobut-3-en-1-yl)amine hydrochloride
  • (4,4-difluorobut-3-en-1-yl)(ethyl)amine hydrochloride
  • (4,4-difluorobut-3-en-1-yl)(propyl)amine hydrochloride

Uniqueness

(4,4-difluorobut-3-en-1-yl)(methyl)amine hydrochloride is unique due to the presence of both the difluoromethyl group and the methylamine group, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds .

Properties

Molecular Formula

C5H10ClF2N

Molecular Weight

157.59 g/mol

IUPAC Name

4,4-difluoro-N-methylbut-3-en-1-amine;hydrochloride

InChI

InChI=1S/C5H9F2N.ClH/c1-8-4-2-3-5(6)7;/h3,8H,2,4H2,1H3;1H

InChI Key

TUOGBIXNPXKYHQ-UHFFFAOYSA-N

Canonical SMILES

CNCCC=C(F)F.Cl

Origin of Product

United States

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